Boc-His(Trt)-OH
CAS No.: 32926-43-5
VCID: VC21538808
Molecular Formula: C30H31N3O4
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-His(Trt)-OH, chemically known as N-α-tert-butoxycarbonyl-N-im-trityl-L-histidine, is a protected derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect both the amino and imidazole groups of histidine during the synthesis process. This compound is crucial in biochemistry and medicinal chemistry for the preparation of peptides and other biologically active molecules. Uses and ApplicationsBoc-His(Trt)-OH is primarily used as an intermediate in peptide synthesis. It serves as a protected form of histidine, allowing for selective deprotection and coupling reactions. The Boc (tert-butoxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the imidazole ring of histidine. Both protecting groups can be removed simultaneously using trifluoroacetic acid (TFA), which is a common step in solid-phase peptide synthesis. 3.1. Peptide SynthesisIn peptide synthesis, Boc-His(Trt)-OH is incorporated into peptide chains to introduce histidine residues. The protecting groups ensure that unwanted side reactions are minimized during the synthesis process. 3.2. Biochemical and Medicinal ApplicationsBoc-His(Trt)-OH is used in the synthesis of biologically active peptides and molecules. It has been involved in studies related to the preparation of amino acid amides as selective inhibitors for dipeptidyl peptidases, which are enzymes involved in various physiological processes. Preparation and SynthesisThe preparation of Boc-His(Trt)-OH typically involves the reaction of benzyl 2-tert-butoxycarbonylamino-3-(1-trimethylimidazol-4-yl)propionate with potassium hydroxide in methanol, followed by extraction and purification steps. The detailed procedure involves:
Research Findings and ApplicationsBoc-His(Trt)-OH has been utilized in various biochemical and medicinal chemistry studies. For instance, it was used to prepare and study the structure-activity relationship of amino acid amides as selective inhibitors for dipeptidyl peptidases. These enzymes play significant roles in glucose metabolism and immune response, making the inhibitors potentially useful in therapeutic applications. |
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CAS No. | 32926-43-5 |
Product Name | Boc-His(Trt)-OH |
Molecular Formula | C30H31N3O4 |
Molecular Weight | 497.6 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 |
Standard InChIKey | OYXZPXVCRAAKCM-SANMLTNESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Synonyms | Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142 |
PubChem Compound | 13968084 |
Last Modified | Aug 15 2023 |
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